molecular formula C16H14N2OS2 B2382650 N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-65-0

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2382650
CAS RN: 896355-65-0
M. Wt: 314.42
InChI Key: HUOUBJCWKUZCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I controlled substance in the United States and is considered to be a dangerous drug due to its potential for abuse and addiction. Despite its negative reputation, MMB-2201 has been the subject of scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions have been studied in detail.

Mechanism of Action

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the brain and body. When this compound binds to these receptors, it triggers a cascade of biochemical events that lead to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of the drug, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. In addition to its psychoactive effects, it can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of this compound can lead to addiction, withdrawal symptoms, and other negative health effects.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several advantages and limitations for use in lab experiments. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for studying the effects of synthetic cannabinoids on the brain and body. However, its potential for abuse and addiction make it difficult to use in long-term studies, and its classification as a controlled substance limits its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the endocannabinoid system in the body. Another area of research is the development of new analytical methods for detecting synthetic cannabinoids in biological samples, which could aid in drug testing and forensic investigations. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on the brain and body, including the potential for addiction, withdrawal symptoms, and other negative health effects.
Conclusion
This compound is a synthetic cannabinoid that has gained notoriety due to its psychoactive effects and potential for abuse. However, it has also been the subject of scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions have been studied in detail. While there are potential advantages to using this compound in lab experiments, its potential for abuse and addiction make it a challenging substance to work with. Nonetheless, continued research on synthetic cannabinoids like this compound could lead to new therapeutic agents and a better understanding of the endocannabinoid system in the body.

Synthesis Methods

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-methylbenzo[d]thiazol-2-ylamine, which is then reacted with 3-(methylthio)benzoyl chloride to produce this compound. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in animal studies to investigate its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-3-8-13-14(10)17-16(21-13)18-15(19)11-6-4-7-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOUBJCWKUZCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.